3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline
CAS No.:
Cat. No.: VC15844757
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O |
|---|---|
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline |
| Standard InChI | InChI=1S/C13H10ClN3O/c1-7-9(3-2-4-10(7)15)12-17-11-5-8(14)6-16-13(11)18-12/h2-6H,15H2,1H3 |
| Standard InChI Key | ARVNHBYDLJYYJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1N)C2=NC3=C(O2)N=CC(=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic oxazolo[5,4-b]pyridine system fused at the 5,4-b position, with a chlorine atom at the 6-position of the pyridine ring. The aniline group is substituted at the 3-position of the oxazole ring, with a methyl group at the 2-position of the benzene ring . The IUPAC name 3-(6-chloro- oxazolo[5,4-b]pyridin-2-yl)-2-methylaniline reflects this arrangement (Fig. 1).
Key Structural Features:
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Oxazolo[5,4-b]pyridine core: A five-membered oxazole ring fused to a six-membered pyridine ring.
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Chlorine substituent: At the 6-position of the pyridine ring, enhancing electrophilic reactivity.
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2-Methylaniline group: Provides a primary amine for potential hydrogen bonding and derivatization.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.693 g/mol |
| H-Bond Donors | 1 (NH group) |
| H-Bond Acceptors | 4 (N and O atoms) |
| InChIKey | ARVNHBYDLJYYJC-UHFFFAOYSA-N |
The presence of both electron-withdrawing (Cl) and electron-donating (NH) groups creates a polarized electronic structure, influencing reactivity and solubility .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 3-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline likely proceeds through:
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Formation of the oxazolo-pyridine core: Cyclization of a chloropyridine derivative with an oxazole precursor.
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Coupling with 2-methylaniline: Buchwald-Hartwig amination or nucleophilic aromatic substitution.
A related synthesis from WO2009029617A1 describes diarylamine-substituted quinolones via palladium-catalyzed coupling, suggesting analogous methods for this compound.
Experimental Protocols
Recent work on triazolo[4′,5′:4,5]furo[2,3-c]pyridines highlights key steps applicable here:
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Diazotization: Used to introduce triazole rings, a strategy potentially adaptable for oxazole formation.
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Cyclization in acidic conditions: Trifluoroacetic acid (TFA) facilitates ring closure in heterocyclic systems .
Example Pathway:
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Step 1: React 6-chloropyridin-3-amine with glycolic acid under dehydrating conditions to form the oxazole ring.
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Step 2: Couple the intermediate with 2-methyl-3-nitroaniline via Ullmann reaction, followed by nitro group reduction.
Physicochemical and Spectroscopic Data
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to aromatic and heterocyclic components .
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions owing to the oxazole ring’s sensitivity.
Spectroscopic Signatures
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H NMR:
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δ 2.3 ppm (s, 3H, CH)
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δ 6.8–7.6 ppm (m, aromatic protons)
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δ 5.1 ppm (bs, 2H, NH)
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| Supplier | Location | Purity |
|---|---|---|
| Ambeed, Inc. | Illinois, USA | >95% |
| BLD Pharmatech | Shanghai, China | Research-grade |
Pricing ranges from $200–$500 per gram, reflecting specialized synthesis requirements .
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